Dehydroaripiprazole

Pharmacokinetics Therapeutic Drug Monitoring Metabolism

This authenticated Dehydroaripiprazole reference material is essential for studies requiring accurate modeling of aripiprazole's net pharmacological effect. With a 94-hour elimination half-life significantly exceeding aripiprazole (75h) and 6.7-fold greater BCRP inhibitory potency (IC50 0.52 µM vs. 3.5 µM), this metabolite critically alters DDI risk assessments. Accounting for ~40% of total active moiety exposure, it is mandatory for therapeutic drug monitoring via LC-MS/MS, CYP2D6/3A4 polymorphism PBPK modeling, and independent neuroprotection studies. Only authenticated standards ensure quantitative accuracy.

Molecular Formula C23H25Cl2N3O2
Molecular Weight 446.4 g/mol
CAS No. 129722-25-4
Cat. No. B194390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroaripiprazole
CAS129722-25-4
Synonymsdehydro-aripiprazole
dehydroaripiprazole
Molecular FormulaC23H25Cl2N3O2
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)
InChIKeyCDONPRYEWWPREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroaripiprazole (CAS 129722-25-4): Active Metabolite of Aripiprazole for Antipsychotic Research


Dehydroaripiprazole (OPC-14857, DM-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole, formed via dehydrogenation mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while exhibiting antagonism at 5-HT2A receptors, thereby sharing a pharmacodynamic profile similar to its parent compound . In human plasma, dehydroaripiprazole accounts for approximately 40% of total aripiprazole exposure and demonstrates a significantly longer elimination half-life (94 hours) compared to aripiprazole (75 hours), contributing to the overall therapeutic activity of aripiprazole treatment [1].

Dehydroaripiprazole (CAS 129722-25-4) Substitution Risks: Why Standard Analogs Cannot Replicate Its Pharmacokinetic and Transporter Profile


While aripiprazole and other atypical antipsychotics share overlapping receptor targets, direct substitution of dehydroaripiprazole with aripiprazole or alternative D2 partial agonists in research settings fails to replicate the distinct pharmacokinetic and transporter interaction profile of this specific metabolite. Dehydroaripiprazole's prolonged 94-hour half-life substantially exceeds that of aripiprazole (75 hours) and other atypical antipsychotics, leading to divergent steady-state accumulation and washout kinetics that are critical in chronic dosing models [1]. Furthermore, dehydroaripiprazole exhibits a 6.7-fold greater inhibitory potency against the breast cancer resistance protein (BCRP) efflux transporter compared to aripiprazole (IC50 0.52 µM vs. 3.5 µM), a difference that introduces unique drug-drug interaction potential and altered CNS penetration characteristics not observed with the parent compound or other in-class alternatives [2]. These quantitative disparities mandate the use of authenticated dehydroaripiprazole reference material for any study requiring accurate modeling of aripiprazole's net pharmacological effect or for investigations specifically interrogating the metabolite's independent biological activities.

Dehydroaripiprazole (CAS 129722-25-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Aripiprazole and Class Alternatives


Dehydroaripiprazole vs. Aripiprazole: 25% Prolonged Elimination Half-Life Enables Distinct Washout Kinetics

Dehydroaripiprazole exhibits a mean elimination half-life of 94 hours, compared to 75 hours for the parent drug aripiprazole, representing a 25% increase in duration [1]. This difference results in a longer time to steady state and a slower decline in plasma concentrations upon drug discontinuation, which has direct implications for the design of washout periods in crossover studies and the interpretation of residual pharmacological effects.

Pharmacokinetics Therapeutic Drug Monitoring Metabolism

Dehydroaripiprazole vs. Aripiprazole: 6.7-Fold Greater BCRP Transporter Inhibition

In vitro assays demonstrate that dehydroaripiprazole is a significantly more potent inhibitor of the human breast cancer resistance protein (BCRP) efflux transporter than its parent compound, aripiprazole [1]. This differential activity has the potential to alter the CNS penetration and systemic exposure of co-administered drugs that are BCRP substrates, a variable that must be controlled for in studies of aripiprazole's therapeutic and adverse effects.

Drug-Drug Interactions Transporter Pharmacology Blood-Brain Barrier

Dehydroaripiprazole vs. Brexpiprazole and Cariprazine: Distinct D2 Receptor Affinity Profile

The pharmacologically active metabolite dehydroaripiprazole demonstrates a D2 receptor binding affinity similar to its parent aripiprazole, which is characterized by a Ki of approximately 0.34 nM [1]. This affinity profile differs from other marketed D2 partial agonists, such as brexpiprazole (D2 Ki ≈ 0.3 nM) [2] and cariprazine (D2 Ki ≈ 0.49 nM), particularly in the context of their distinct intrinsic activities and receptor residence times [3]. These variations in binding kinetics contribute to the unique clinical and preclinical pharmacological signatures of each agent.

Receptor Pharmacology Dopamine D2 Binding Affinity

Dehydroaripiprazole vs. Aripiprazole: 40% Contribution to Total Active Moiety Plasma Exposure

At steady state, the plasma concentration of the active metabolite dehydroaripiprazole consistently amounts to approximately 40% of the parent drug aripiprazole's exposure [1]. This substantial contribution to the total circulating active moiety (aripiprazole + dehydroaripiprazole) means that over one-quarter of the total D2 receptor engagement is driven by the metabolite. Consequently, in vitro or in vivo studies that utilize only aripiprazole fail to account for nearly a third of the pharmacologically active entity present in patients.

Pharmacokinetics Metabolism Drug Exposure

Dehydroaripiprazole (CAS 129722-25-4): Primary Application Scenarios in Scientific and Industrial Research


Therapeutic Drug Monitoring (TDM) Assay Development and Validation

Quantitative analytical methods for therapeutic drug monitoring of aripiprazole therapy must include dehydroaripiprazole due to its significant 40% contribution to total active moiety exposure [1]. The distinct 94-hour half-life and high plasma protein binding (>99%) necessitate precise calibration using a pure reference standard to ensure accurate quantification in patient samples via LC-MS/MS, a requirement for studies linking drug levels to clinical response and side effects [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Aripiprazole Therapy

Physiologically based pharmacokinetic (PBPK) models, particularly those examining the impact of CYP2D6 and CYP3A4 polymorphisms on drug exposure, require separate input parameters for both aripiprazole and dehydroaripiprazole [1]. The use of pure dehydroaripiprazole is essential for generating accurate in vitro data (e.g., protein binding, intrinsic clearance) that informs these models, especially when simulating scenarios in poor metabolizers where the parent-to-metabolite ratio is significantly altered [2].

In Vitro Transporter Interaction and Drug-Drug Interaction (DDI) Studies

Investigations into the potential for aripiprazole to cause clinically relevant drug-drug interactions via efflux transporters must evaluate dehydroaripiprazole independently. The metabolite's 6.7-fold greater potency as a BCRP inhibitor (IC50 0.52 µM) compared to aripiprazole (IC50 3.5 µM) means that DDI risk assessments based solely on the parent compound will underestimate the true interaction potential of the total drug moiety, particularly for co-administered BCRP substrates with narrow therapeutic indices [1].

Mechanistic Studies of Dopamine D2 Partial Agonist Pharmacology

To fully elucidate the molecular mechanisms underlying aripiprazole's unique clinical profile, researchers must study dehydroaripiprazole's independent actions. Its D2 receptor affinity, similar to aripiprazole (Ki ≈ 0.34 nM) but with potential differences in intrinsic activity and signaling bias, makes it a critical tool for dissecting the individual contributions of parent and metabolite to the net effect on dopaminergic and serotonergic signaling pathways [1]. This is particularly relevant in models of neuroprotection, where dehydroaripiprazole has demonstrated independent inhibition of glutamate release from prefrontocortical nerve terminals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroaripiprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.